

Carboetomidate: A Technical Guide to a Novel Sedative-Hypnotic Agent

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboetomidate, with the chemical name (R)-ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate, is a pyrrole analogue of the well-known intravenous anesthetic etomidate.[1] Developed as a pharmacodynamic solution to the adrenocortical suppression associated with etomidate, carboetomidate retains the favorable hypnotic and hemodynamic properties of its predecessor while exhibiting a significantly reduced impact on steroid synthesis.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological profile of carboetomidate, based on currently available scientific literature. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to support further research and development.

Chemical Structure and Physicochemical Properties

Carboetomidate was designed by replacing the imidazole ring of etomidate with a pyrrole ring. This modification eliminates the basic nitrogen atom hypothesized to be responsible for the high-affinity binding to and inhibition of 11β -hydroxylase, a key enzyme in cortisol synthesis.[1]

Table 1: Chemical and Physicochemical Properties of Carboetomidate



Property	Value	Reference
IUPAC Name	ethyl 1-[(1R)-1- phenylethyl]pyrrole-2- carboxylate	[1]
Molecular Formula	C15H17NO2	[1]
Molecular Weight	243.30 g/mol	[1]
CAS Number	1257067-10-9	[1]
Appearance	Colorless viscous liquid	[1]
Octanol:Water Partition Coefficient (LogP)	4.18 (Calculated)	[1]

Spectroscopic Data

- Infrared (IR) Spectroscopy (KBr, cm⁻¹): 737, 1106, 1231, 1700, 2980, 3328.[1]
- ¹H Nuclear Magnetic Resonance (NMR) (500 MHz, CDCl₃), δ (ppm): 1.30 (t, J = 7.5 Hz, 3H),
 1.80 (d, J = 7.0 Hz, 3H), 4.17–4.28 (m, 2H), 6.17 (dd, J = 4.0, 3.0 Hz, 1H), 6.60 (q, J = 7.0 Hz, 1H), 6.98–7.01 (m, 2H), 7.12–7.14 (m, 2H), 7.20–7.25 (m, 1H), 7.28–7.32 (m, 2H).[1]
- ¹³C Nuclear Magnetic Resonance (NMR) (500 MHz, CDCl₃), δ (ppm): 14.6, 22.3, 55.5, 60.0, 108.5, 118.5, 122.6, 125.5, 126.4, 127.5, 128.7, 143.3, 161.4.[1]
- Liquid Chromatography-Mass Spectrometry (LC-MS): Observed m/z 244.10 (M+H)+,
 Calculated 244.10 for C₁₅H₁₈NO₂.[1]

Mechanism of Action

Carboetomidate's primary mechanism of hypnotic action is the positive allosteric modulation of γ-aminobutyric acid type A (GABA_a) receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[1] Like etomidate, it enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.

Adrenocortical Effects

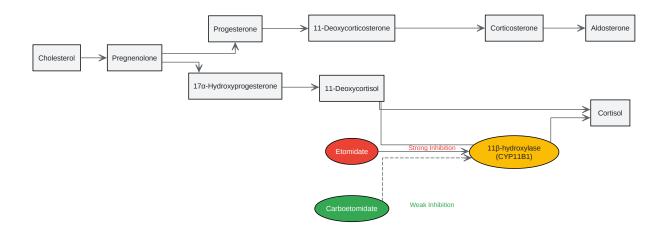




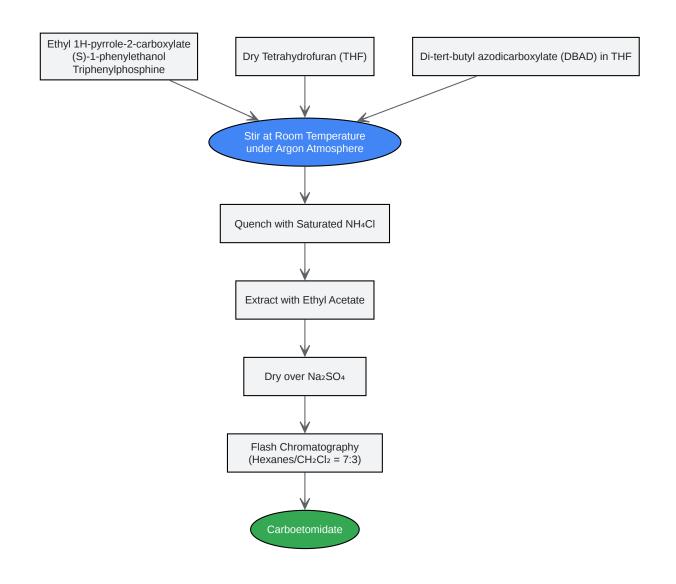


A key distinguishing feature of **carboetomidate** is its significantly reduced inhibitory effect on adrenocortical steroid synthesis. Etomidate potently inhibits 11β -hydroxylase (CYP11B1), an enzyme crucial for the production of cortisol and other corticosteroids.[1] **Carboetomidate**, lacking the basic nitrogen in its heterocyclic ring, has a much lower affinity for this enzyme.[3]









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